molecular formula C14H10BrF3O B6296418 2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl CAS No. 2179038-48-1

2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl

Cat. No.: B6296418
CAS No.: 2179038-48-1
M. Wt: 331.13 g/mol
InChI Key: XTLMSVFLAOONLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 4 position, and a trifluoromethoxy group at the 4’ position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:

    Methylation: The methyl group can be introduced at the 4 position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced at the 4’ position using a trifluoromethoxylating reagent such as trifluoromethyl hypofluorite.

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Dehalogenated or reduced trifluoromethoxy derivatives.

Scientific Research Applications

2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine, methyl, and trifluoromethoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2’-Bromo-4-methyl-1,1’-biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.

    4-Methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the bromine atom, affecting its potential for substitution reactions.

    2’-Bromo-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness

The combination of the bromine, methyl, and trifluoromethoxy groups in 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)15)19-14(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMSVFLAOONLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.